2-Chloro-5-methoxycarbonyl-3-nitrophenylboronic acid pinacol ester
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Description
“2-Chloro-5-methoxycarbonyl-3-nitrophenylboronic acid pinacol ester” is a chemical compound with the CAS Number: 2377611-92-0 . Its molecular formula is C14H17BClNO6 and it has a molecular weight of 341.56 . The IUPAC name for this compound is methyl 4-chloro-3-nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H17BClNO6/c1-13(2)14(3,4)23-15(22-13)9-6-8(12(18)21-5)7-10(11(9)16)17(19)20/h6-7H,1-5H3 . This code represents the molecular structure of the compound, including the number and type of atoms, and how they are bonded together.Physical And Chemical Properties Analysis
The compound has a molecular weight of 341.56 . It is recommended to be stored in a refrigerated condition .Scientific Research Applications
Drug Delivery Systems
This compound has been used in the development of reactive oxygen species (ROS)-responsive drug delivery systems . For instance, it has been structurally modified with hyaluronic acid (HA) to encapsulate curcumin (CUR) and form curcumin-loaded nanoparticles (HA@CUR NPs) . The system can rapidly release CUR in a ROS environment, reaching the concentration required for treatment .
Treatment of Periodontitis
The ROS-responsive drug delivery system mentioned above has been applied in the treatment of periodontitis . The system not only retains the antimicrobial efficacy of CUR, but also exhibits pronounced anti-inflammatory and anti-oxidative stress functions both in vivo and in vitro .
Suzuki–Miyaura Coupling
Phenylboronic acid pinacol ester, a related compound, has been used as a substrate in the study of Suzuki–Miyaura coupling of various aryl iodides .
Preparation of Sulfinamide Derivatives
Phenylboronic acid pinacol ester can be used to prepare sulfinamide derivatives by reacting with diethylaminosulfur trifluoride (DAST) and potassium phenyltrifluoroborate .
Hydrolysis Studies
The hydrolysis of phenylboronic pinacol esters, including this compound, has been studied . The kinetics of the reaction is dependent on the substituents in the aromatic ring and the pH .
properties
IUPAC Name |
methyl 4-chloro-3-nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17BClNO6/c1-13(2)14(3,4)23-15(22-13)9-6-8(12(18)21-5)7-10(11(9)16)17(19)20/h6-7H,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGQOYQTVWLDJKJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2Cl)[N+](=O)[O-])C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BClNO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.55 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-methoxycarbonyl-3-nitrophenylboronic acid pinacol ester |
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